molecular formula C21H30ClN B5221611 N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]propan-2-amine

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]propan-2-amine

Cat. No.: B5221611
M. Wt: 331.9 g/mol
InChI Key: TVHVXNWQYKOPHP-UHFFFAOYSA-N
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Description

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]propan-2-amine is a complex organic compound characterized by the presence of a chlorophenyl group, an adamantyl group, and an amine group

Properties

IUPAC Name

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClN/c1-14(2)23-15(3)20-9-16-8-17(10-20)12-21(11-16,13-20)18-4-6-19(22)7-5-18/h4-7,14-17,23H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHVXNWQYKOPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]propan-2-amine typically involves multiple steps, starting with the preparation of the adamantyl intermediate. The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, followed by the introduction of the chlorophenyl group via a nucleophilic substitution reaction. The final step involves the formation of the amine group through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted analogs.

Scientific Research Applications

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine
  • N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-(2-methoxyphenyl)-2-propanamine

Uniqueness

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]propan-2-amine is unique due to its specific combination of the chlorophenyl and adamantyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

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